molecular formula C22H42N2O3Zn B12664789 Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate CAS No. 61745-59-3

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate

Katalognummer: B12664789
CAS-Nummer: 61745-59-3
Molekulargewicht: 448.0 g/mol
InChI-Schlüssel: QTJIDVREANZTNX-BDQAORGHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is a compound that combines zinc ions with N6-(1-oxohexadecyl)-L-lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of zinc ions can impart unique properties to the compound, making it useful for specific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-(1-oxohexadecyl)-L-lysine typically involves the reaction of L-lysine with hexadecanoic acid (palmitic acid) under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the hexadecanoic acid. The resulting product is then combined with zinc ions to form Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its chemical structure and properties.

    Reduction: Reduction reactions can also occur, particularly involving the zinc ions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired reaction and the target products.

Major Products Formed

The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate has several scientific research applications:

    Chemistry: The compound can be used as a reagent or catalyst in various chemical reactions, taking advantage of the unique properties imparted by the zinc ions.

    Biology: In biological research, the compound can be used to study the effects of zinc on cellular processes and to investigate the role of zinc in enzyme function.

    Industry: In industrial applications, the compound can be used in the formulation of products that require the incorporation of zinc, such as cosmetics and nutritional supplements

Wirkmechanismus

The mechanism of action of Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate involves the interaction of zinc ions with various molecular targets. Zinc is known to play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cellular signaling. The compound can interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N6-(1-oxohexadecyl)-L-lysine: This compound is similar but lacks the zinc ions, which can significantly alter its properties and applications.

    Zinc palmitate: Another zinc-containing compound, but with different structural and functional characteristics.

    Zinc acetate: A simpler zinc compound used in various applications, but without the specific lysine derivative component.

Uniqueness

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is unique due to the combination of zinc ions with the specific lysine derivative. This combination imparts distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

61745-59-3

Molekularformel

C22H42N2O3Zn

Molekulargewicht

448.0 g/mol

IUPAC-Name

zinc;(2S)-2-amino-6-(1-oxidohexadecylideneamino)hexanoate

InChI

InChI=1S/C22H44N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27;/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27);/q;+2/p-2/t20-;/m0./s1

InChI-Schlüssel

QTJIDVREANZTNX-BDQAORGHSA-L

Isomerische SMILES

CCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2]

Kanonische SMILES

CCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.